2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid
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Overview
Description
2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used include hydrazines and aldehydes or ketones.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Oxyacetic Acid Moiety: The final step involves the esterification or etherification of the indazole core with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1,2,4-Triazole derivatives: Compounds with similar heterocyclic structures but varying functional groups and applications.
Uniqueness
2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid is unique due to its specific combination of the indazole core with the oxyacetic acid moiety and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(1,3,4-trimethylindazol-6-yl)oxyacetic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-9(17-6-11(15)16)5-10-12(7)8(2)13-14(10)3/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
RKQPYCAQRVPETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=NN2C)C)OCC(=O)O |
Origin of Product |
United States |
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